Cox-2/5-lox-IN-3
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Overview
Description
Cox-2/5-lox-IN-3 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only COX enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/5-lox-IN-3 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole or Indazole Core: This step involves the cyclization of appropriate precursors to form the indole or indazole core structure.
Arylamide Formation: The core structure is then reacted with arylamine derivatives to form the arylamide linkage.
Benzoic Acid Derivatization:
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Cox-2/5-lox-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Cox-2/5-lox-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions involving COX-2 and 5-LOX pathways.
Mechanism of Action
Cox-2/5-lox-IN-3 exerts its effects by simultaneously inhibiting the activity of COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound binds to the active sites of both enzymes, blocking their catalytic activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Zileuton: A selective 5-LOX inhibitor used for the treatment of asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory effects.
Uniqueness of Cox-2/5-lox-IN-3: this compound is unique in its ability to inhibit both COX-2 and 5-LOX enzymes simultaneously. This dual inhibition provides a broader anti-inflammatory effect and potentially reduces the risk of side effects associated with selective inhibition of either enzyme alone .
Properties
Molecular Formula |
C17H16ClN3O2S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-3-cyanothiophen-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H16ClN3O2S/c18-13-3-1-12(2-4-13)15-11-24-17(14(15)9-19)20-16(22)10-21-5-7-23-8-6-21/h1-4,11H,5-8,10H2,(H,20,22) |
InChI Key |
MOMYWNZOSHEDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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